2,6-二溴苯甲酸乙酯

描述

Synthesis Analysis

Molecular Structure Analysis

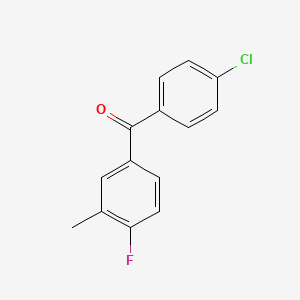

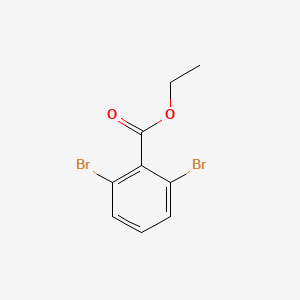

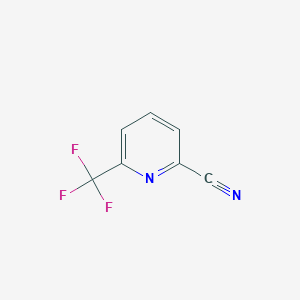

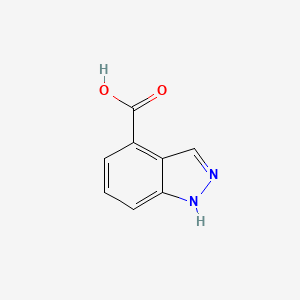

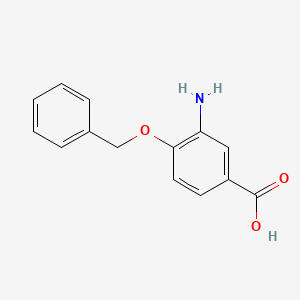

For a visual representation, refer to the chemical structure.

Physical And Chemical Properties Analysis

科学研究应用

Organic Synthesis

Ethyl 2,6-dibromobenzoate is widely used in organic synthesis. It serves as a precursor for the synthesis of various organic compounds. Its bromine atoms are reactive sites that can undergo further chemical transformations, making it a valuable building block for constructing complex molecules. For example, it can be used in coupling reactions and the synthesis of biologically active heterocycles .

Pharmaceutical Research

In pharmaceutical research, Ethyl 2,6-dibromobenzoate is employed in the synthesis of drug intermediates. Its structure allows for the introduction of pharmacophores through substitution reactions, aiding in the development of new medicinal compounds with potential therapeutic applications .

Material Science

The compound finds its application in material science, particularly in the development of novel materials with specific electronic or photonic properties. Its ability to act as a dienophile in Diels-Alder reactions makes it suitable for creating polymers and advanced materials .

Analytical Chemistry

Ethyl 2,6-dibromobenzoate is used as a standard or reference compound in analytical chemistry. Its distinct spectroscopic properties allow for its use in methods such as NMR and mass spectrometry to identify or quantify substances within a sample .

Environmental Science

In environmental science, Ethyl 2,6-dibromobenzoate can be used to study degradation processes and environmental fate of brominated organic compounds. Its stability and reactivity under various conditions provide insights into the behavior of similar compounds in the environment .

Biochemistry Research

This compound is also significant in biochemistry research. It can be used to investigate enzyme-catalyzed bromination reactions, which are important for understanding the metabolism of brominated organic compounds in living organisms .

Industrial Applications

Ethyl 2,6-dibromobenzoate has industrial applications as well. It can be used in the synthesis of dyes, agrochemicals, and flame retardants. Its bromine content is particularly useful in reactions that require a brominated compound as a reactant or catalyst .

安全和危害

- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing), P351 (Specific treatment (see label)), P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing)

作用机制

Mode of Action

The mode of action of Ethyl 2,6-dibromobenzoate is likely to involve electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Pharmacokinetics

Its physical properties such as melting point (83 °c), boiling point (2877±200 °C), and density (1840±006 g/cm3) have been reported .

Result of Action

Given its potential to undergo electrophilic aromatic substitution, it may influence the structure and function of aromatic compounds within cells .

属性

IUPAC Name |

ethyl 2,6-dibromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBVQYCWIHYSEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30608336 | |

| Record name | Ethyl 2,6-dibromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,6-dibromobenzoate | |

CAS RN |

1214375-69-5 | |

| Record name | Ethyl 2,6-dibromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1321869.png)